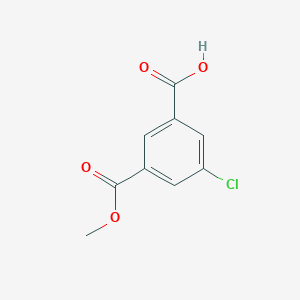

3-Chloro-5-(methoxycarbonyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLARAVKGVUMKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646575 | |

| Record name | 3-Chloro-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153203-57-7 | |

| Record name | 1-Methyl 5-chloro-1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153203-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-5-(methoxycarbonyl)benzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(methoxycarbonyl)benzoic acid

Introduction

This compound is a key bifunctional organic molecule, serving as a critical intermediate and building block in diverse fields of chemical synthesis.[1][2][3] Its structural arrangement, featuring a carboxylic acid, a methyl ester, and a chloro substituent on a benzene ring, provides multiple reactive sites for constructing more complex molecular architectures. This unique constitution makes it a valuable precursor in the development of pharmaceuticals, the formulation of advanced agrochemicals, and in material science for creating specialty polymers.[4][5] This guide provides a detailed exploration of the primary and alternative synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices.

Primary Synthesis Pathway: From 5-Chloroisophthalic Acid

The most direct and industrially scalable approach to synthesizing this compound begins with the commercially available starting material, 5-chloroisophthalic acid. This pathway involves a two-step process: a non-selective diesterification followed by a carefully controlled selective monohydrolysis.

Workflow for Primary Synthesis Pathway

Caption: Primary synthesis route via diesterification and selective hydrolysis.

Step 1: Fischer Esterification of 5-Chloroisophthalic Acid

Causality and Mechanism: The initial step involves the conversion of both carboxylic acid groups of 5-chloroisophthalic acid into methyl esters, yielding dimethyl 5-chloroisophthalate.[5] This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction.[6] Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[6] The reaction is typically performed with an excess of methanol to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. The water formed as a byproduct must be tolerated or removed to maximize yield.

Experimental Protocol: Synthesis of Dimethyl 5-chloroisophthalate

-

Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloroisophthalic acid (1.0 eq.).

-

Reagents: Add a significant excess of anhydrous methanol (e.g., 10-20 eq.) to the flask to act as both reactant and solvent.

-

Catalysis: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq.) dropwise. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 6-12 hours.[7][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water or ice. This will cause the less soluble diester product to precipitate.

-

Neutralization: Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH 7-8).[7][8]

-

Isolation: Collect the precipitated white solid by vacuum filtration, washing thoroughly with distilled water to remove inorganic salts.

-

Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield dimethyl 5-chloroisophthalate with high purity.

Step 2: Selective Monohydrolysis of Dimethyl 5-chloroisophthalate

Causality and Mechanism: This is the critical, selectivity-determining step. The goal is to hydrolyze only one of the two chemically equivalent methyl ester groups back to a carboxylic acid. This is achieved by using a limited amount of a hydrolyzing agent, typically a strong base like sodium hydroxide (NaOH). By carefully controlling the stoichiometry to approximately one equivalent of base, we favor the mono-hydrolysis product. The reaction proceeds via a saponification mechanism, where the hydroxide ion performs a nucleophilic acyl substitution on one of the ester carbonyls. Subsequent acidification protonates the resulting carboxylate salt to yield the final product.

Experimental Protocol: Synthesis of this compound

-

Setup: Dissolve dimethyl 5-chloroisophthalate (1.0 eq.) in a suitable solvent such as methanol or a THF/water mixture in a round-bottomed flask with magnetic stirring.

-

Hydrolysis: Prepare an aqueous solution of sodium hydroxide (~1.0 eq.). Add the NaOH solution dropwise to the stirred solution of the diester at a controlled temperature (e.g., 0°C to room temperature) to manage the reaction rate and selectivity.

-

Monitoring: Monitor the reaction closely using TLC to track the disappearance of the starting diester and the formation of the mono-acid product, while minimizing the formation of the diacid byproduct.

-

Quenching: Once the reaction has reached the optimal point (maximum mono-acid formation), quench it by adding it to cold water.

-

Acidification: Acidify the aqueous solution by slowly adding a dilute acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3). The desired product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining salts.

-

Purification: Dry the product under vacuum. Recrystallization from a solvent system like ethanol/water or toluene may be required to achieve high purity.

Alternative Synthesis Pathway: From Dimethyl 5-hydroxyisophthalate

An alternative strategy leverages dimethyl 5-hydroxyisophthalate as the starting material.[9][10][11] This multi-step pathway involves converting the phenolic hydroxyl group into a chloro group, a transformation that requires activating the hydroxyl group to become a better leaving group.

Workflow for Alternative Synthesis Pathway

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. 153203-57-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [153203-57-7] | Chemsigma [chemsigma.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 8. Dimethyl 4,5-dichlorophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-(methoxycarbonyl)benzoic acid

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, analytical methodologies, and spectroscopic profile of 3-Chloro-5-(methoxycarbonyl)benzoic acid (CAS No. 153203-57-7). As a substituted benzoic acid derivative, this compound serves as a critical building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex organic molecules.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its characterization and handling. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Chemical Identity and Molecular Structure

This compound is an aromatic carboxylic acid featuring both a chloro and a methoxycarbonyl (methyl ester) substituent on the benzene ring. The relative positions of these functional groups dictate its chemical reactivity and physical properties.

Caption: Chemical Structure of this compound.

The compound's identity is rigorously defined by the following identifiers:

| Identifier | Value | Source(s) |

| CAS Number | 153203-57-7 | [2][3] |

| Molecular Formula | C₉H₇ClO₄ | [2][3][4] |

| Molecular Weight | 214.60 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| InChI | 1S/C9H7ClO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) | |

| InChIKey | HLARAVKGVUMKCY-UHFFFAOYSA-N | |

| SMILES | COC(=O)c1cc(cc(c1)C(=O)O)Cl | N/A |

Physicochemical Properties

The physical and chemical characteristics of a compound are paramount for its application in synthesis and material science. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Comments | Source(s) |

| Appearance | White to off-white solid | Visual inspection is the first qualitative check of purity. | [2] |

| Melting Point | Not specified; similar compounds melt >140°C | A sharp melting range indicates high purity. | [6] |

| Boiling Point | Not available (Predicted) | Decomposes upon heating before boiling under atmospheric pressure. | N/A |

| Solubility | Sparingly soluble in water; soluble in methanol, DMSO, acetone | Solubility is dictated by the polar carboxylic acid and ester groups, balanced by the aromatic ring. | [7] |

| pKa | ~3.5 (Predicted) | The electron-withdrawing chloro and methoxycarbonyl groups increase the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2). | [7] |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. A combination of techniques is required for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. In a solvent like DMSO-d₆, a very broad singlet for the acidic proton of the carboxylic acid will appear far downfield (>12 ppm). The three aromatic protons will appear as multiplets or broad singlets between 7.5 and 8.5 ppm. The methyl ester protons will present as a sharp singlet at approximately 3.9 ppm.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show nine distinct signals. The carbonyl carbons of the carboxylic acid and the ester will be in the 165-170 ppm region. The aromatic carbons will appear between 125-140 ppm, with the carbon atoms attached to the electron-withdrawing groups (Cl, COOH, COOCH₃) being shifted further downfield. The methyl carbon of the ester will be observed around 53 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum is characterized by several key absorption bands.[8][9]

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[9]

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C=O Stretch (Carbonyls): Two strong, sharp absorptions are expected. The carboxylic acid carbonyl typically appears around 1700-1725 cm⁻¹, while the ester carbonyl appears at a slightly higher wavenumber, around 1720-1740 cm⁻¹. Overlap is possible.

-

C-O Stretch: Strong bands in the 1200-1320 cm⁻¹ region corresponding to the C-O bonds of the acid and ester.[9]

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak [M]⁺: The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 214 and an M+2 peak at m/z 216 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

-

Key Fragments: Common fragmentation pathways include the loss of the methoxy group (-OCH₃) to give a peak at m/z 183, and the loss of the carboxyl group (-COOH) to give a peak at m/z 169.

Analytical Methodologies: A Practical Approach

To ensure the quality and identity of this compound, a systematic analytical workflow is essential. This workflow serves as a self-validating system, where each step confirms the findings of the previous one.

Caption: A typical analytical workflow for compound characterization.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main compound from potential impurities, providing a quantitative measure of purity. The choice of a reversed-phase column is ideal for this moderately polar analyte.

Objective: To determine the purity of this compound by percentage area.

Methodology:

-

Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase Preparation:

-

Solvent A: Water with 0.1% Phosphoric Acid. The acid is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.

-

Solvent B: Acetonitrile.

-

-

Chromatographic Conditions: [10]

-

Gradient: 70% A / 30% B, hold for 2 min; ramp to 10% A / 90% B over 10 min; hold for 3 min.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

-

Detection Wavelength: 235 nm, where the benzene ring exhibits strong absorbance.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh ~10 mg of the sample.

-

Dissolve in 10 mL of the mobile phase (initial conditions) to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.

-

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Protocol 2: Structural Confirmation by FT-IR Spectroscopy

This protocol validates the presence of the expected functional groups.

Objective: To obtain an infrared spectrum of the compound and identify characteristic absorption bands.

Methodology:

-

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its simplicity, requiring minimal sample preparation.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply the sample and ensure good contact with the crystal using the pressure clamp.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Process the resulting spectrum (baseline correction, if necessary) and identify the wavenumbers of major absorption bands. Compare these to the expected values for carboxylic acids, esters, and substituted aromatic rings.[6]

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its bifunctional nature—a carboxylic acid and an ester—allows for selective chemical modifications.

-

Pharmaceutical Synthesis: The carboxylic acid can be converted into amides, acid chlorides, or other esters, while the methyl ester can be hydrolyzed or reduced. This makes it a versatile starting material for creating complex molecules with potential biological activity.[11]

-

Organic Building Block: It is used in the synthesis of agrochemicals and specialty chemicals where the specific 3,5-substitution pattern is required.[11]

Safety, Handling, and Storage

-

Safety: Assumed to be an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[2]

Conclusion

This compound is a well-defined organic compound with distinct physicochemical and spectroscopic properties. Its utility as a synthetic intermediate is rooted in its specific substitution pattern and the differential reactivity of its carboxylic acid and ester functional groups. The analytical protocols detailed in this guide provide a robust framework for its quality control and structural verification, ensuring its suitability for demanding applications in research and development.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Chloro-5-methoxy-benzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-chloro-. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Chloro-5-methoxybenzoic acid | CAS#:82477-67-6. Retrieved from [Link]

-

Molbase. (n.d.). CAS NO. 153203-57-7 | this compound | C9H7ClO4. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Retrieved from [Link]

- Google Patents. (n.d.). EP0941982B1 - Process for synthesizing benzoic acids.

-

NIST. (n.d.). Benzoic acid, 3-chloro-. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [153203-57-7]. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-chloro-. Retrieved from [Link]

-

Chemspace. (n.d.). This compound - C9H7ClO4. Retrieved from [Link]

- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

ResearchGate. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

-

J&K Scientific. (n.d.). 3-Chloro-5-methoxy-benzoic acid | 82477-67-6. Retrieved from [Link]

-

International Journal of Advanced Research. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

-

CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-(METHOXYCARBONYL)BENZOIC ACID | CAS 1877-71-0. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

Sources

- 1. 153203-57-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound CAS#: 153203-57-7 [chemicalbook.com]

- 3. CAS NO. 153203-57-7 | this compound | C9H7ClO4 [localpharmaguide.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. This compound - C9H7ClO4 | CSSB00010195934 [chem-space.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 3-Chloro-5-(methoxycarbonyl)benzoic Acid (CAS: 153203-57-7) for Advanced Research Applications

Abstract: This technical guide provides a comprehensive overview of 3-Chloro-5-(methoxycarbonyl)benzoic acid (CAS No. 153203-57-7), a key bifunctional organic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, provides a representative synthetic pathway with mechanistic insights, explores its strategic applications in organic synthesis, outlines its analytical characterization profile, and details critical safety and handling protocols. The unique structural arrangement of a free carboxylic acid and a methyl ester on a chlorinated benzene ring makes this molecule a highly versatile intermediate for the regioselective synthesis of complex pharmaceutical and agrochemical targets.

Introduction and Strategic Importance

This compound is a substituted aromatic carboxylic acid of significant interest in synthetic chemistry.[] Its value lies not just in the presence of its functional groups, but in their differential reactivity. The molecule features a carboxylic acid and a methyl ester at the meta positions of a chlorinated benzene ring. This arrangement provides two distinct reactive handles that can be addressed in a sequential manner, allowing for the controlled and regioselective construction of complex molecular architectures.

The free carboxylic acid group serves as a prime site for reactions such as amide bond formation, further esterification, or reduction, while the more stable methyl ester group can be carried through several synthetic steps before being hydrolyzed or transformed under different reaction conditions. This inherent orthogonality makes it an invaluable building block, particularly in the construction of compound libraries for drug discovery and as a core scaffold in the synthesis of targeted, high-value molecules.[2]

Figure 1: Chemical Structure of this compound.

Physicochemical and Handling Properties

Sourcing high-purity starting materials is critical for reproducible synthetic outcomes. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 153203-57-7 | [3][4][5] |

| Molecular Formula | C₉H₇ClO₄ | [][3][5] |

| Molecular Weight | 214.60 g/mol | [][3][4] |

| IUPAC Name | This compound | [][6] |

| Appearance | White to off-white solid/powder | [7] |

| Purity | Typically ≥95% | [3] |

| SMILES | O=C(O)C1=CC(C(OC)=O)=CC(Cl)=C1 | [4][5][8] |

| Storage Conditions | Store sealed in a dry, cool, well-ventilated place | [4][8][9] |

| Incompatible Materials | Strong oxidizing agents, strong bases | [9] |

Representative Synthesis and Mechanistic Considerations

While often purchased as a starting material, understanding its synthesis provides context for its purity profile and potential side products. A logical and industrially relevant approach is the selective mono-esterification of a symmetric precursor, 5-chloroisophthalic acid.

Workflow: Selective Mono-esterification

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 5-chloroisophthalic acid (1.0 eq) in a suitable solvent like dichloromethane, add methanol (1.1 eq).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture. The use of an acid catalyst is essential for the Fischer esterification mechanism.[2]

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The careful control of stoichiometry is paramount; using a large excess of methanol would favor the formation of the undesired dimethyl ester byproduct.

-

Workup and Quenching: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate. This step neutralizes the sulfuric acid catalyst and deprotonates the unreacted starting material and the product, transferring them to the aqueous layer.

-

Isolation: Acidify the aqueous layer with HCl to re-protonate the carboxylic acids, causing them to precipitate. The mono-ester product can then be separated from the di-acid starting material by recrystallization from an appropriate solvent system.

Causality and Expertise: The success of this synthesis hinges on exploiting the slight difference in reaction rates. The first esterification proceeds relatively quickly. By limiting the amount of methanol, we kinetically favor the mono-esterified product. A basic wash is a classic and effective method to separate acidic components from neutral organic byproducts (in this case, any dimethyl 5-chloroisophthalate that may have formed).

Applications in Research and Drug Development

The primary utility of this compound is as a versatile intermediate in multi-step organic synthesis.

-

Pharmaceutical Scaffolding: Benzoic acid and its derivatives are foundational structures in medicinal chemistry, known to be precursors for compounds with anti-inflammatory, analgesic, and antimicrobial properties.[10][11] This specific molecule allows for the attachment of one pharmacophore via an amide linkage at the carboxylic acid position, and another via transformations of the ester, enabling the exploration of diverse chemical space.

-

Regioselective Synthesis: The compound is ideal for syntheses requiring sequential bond formation. For example, the carboxylic acid can be activated and coupled with an amine using standard peptide coupling reagents (e.g., EDC, HOBt). The resulting amide is stable enough to allow for the subsequent hydrolysis of the methyl ester to a carboxylic acid, which can then undergo a second, different coupling reaction.

-

Agrochemical Development: Similar to pharmaceuticals, the development of novel herbicides and pesticides often relies on building blocks that allow for systematic structural modification to optimize activity and selectivity.[12]

Analytical Characterization Profile

Proper identification and purity assessment are crucial. The following spectroscopic signatures are expected for this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum should display characteristic signals for the 1,3,5-trisubstituted aromatic ring, typically appearing as three distinct signals in the 7.5-8.5 ppm range. A sharp singlet integrating to three protons, corresponding to the methyl ester (-OCH₃), is expected around 3.9 ppm. A broad singlet for the carboxylic acid proton (-COOH) would appear far downfield, typically above 10 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR will show nine distinct signals. The carbonyl carbons of the ester and carboxylic acid will appear in the 165-175 ppm region. The six aromatic carbons will have shifts influenced by the electron-withdrawing nature of the chloro and carboxyl groups. The methoxy carbon (-OCH₃) will be visible around 52 ppm.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak [M]⁺ at m/z 214. A key diagnostic feature is the presence of an isotope peak [M+2]⁺ at m/z 216 with an intensity approximately one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.[13] Common fragmentation patterns would involve the loss of -OCH₃ (m/z 183) or -COOH (m/z 169).[13]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad absorption band from approximately 2500-3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid. Two sharp, strong carbonyl (C=O) stretching bands will be present: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the ester (~1720-1740 cm⁻¹).[14]

While full experimental spectra are not always publicly available, several databases confirm the availability of such analytical data for verification.[15]

Safety, Handling, and Storage Protocol

Adherence to rigorous safety protocols is mandatory when handling this chemical. It is classified as an irritant.[4]

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[9][18] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protection: Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), splash goggles or a face shield, and a lab coat.[16][18][19]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[16][17] Avoid breathing dust.[18]

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[16][17]

-

Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[16][17]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[19]

-

-

Storage and Disposal:

Conclusion

This compound is more than a simple research chemical; it is a strategic tool for the modern synthetic chemist. Its value is derived from the differential reactivity of its two carboxyl-containing functional groups, which enables controlled, sequential modifications. This property, combined with its stable chlorinated aromatic core, makes it a preferred building block for creating novel compounds in the pharmaceutical and agrochemical industries. Proper understanding of its synthesis, analytical profile, and handling requirements is essential for its safe and effective utilization in research and development.

References

-

This compound. Amerigo Scientific. [Online]. Available: [Link]

-

3-Chloro-5-ethoxy-4-[(ethoxycarbonyl)methoxy]benzoic acid (CAS No. 866768-15-2) Suppliers. Chemical Register. [Online]. Available: [Link]

-

153203-57-7 | MFCD08458982 | this compound. AA Blocks. [Online]. Available: [Link]

-

CAS NO. 153203-57-7 | this compound. Local Pharma Guide. [Online]. Available: [Link]

-

This compound | 153203-57-7. AKos GmbH. [Online]. Available: [Link]

-

This compound - C9H7ClO4. Chemspace. [Online]. Available: [Link]

-

This compound. ChairWale. [Online]. Available: [Link]

-

3-Methoxy-5-(methoxycarbonyl)benzoic acid | C10H10O5 | CID 11020136. PubChem. [Online]. Available: [Link]

-

BOC Sciences Product Listing. ChemBuyersGuide.com, Inc. [Online]. Available: [Link]

-

This compound [153203-57-7]. Chemsigma. [Online]. Available: [Link]

-

3-Chloro-5-methoxybenzoic acid | CAS#:82477-67-6. Chemsrc. [Online]. Available: [Link]

- CN101434545A - Method for preparing methyl p-chloromethyl benzoate.Google Patents. [Online].

-

Methyl 3-chloro-5-hydroxybenzoate. MySkinRecipes. [Online]. Available: [Link]

-

Benzoic acid, 3-chloro-. NIST WebBook. [Online]. Available: [Link]

-

Material Safety Data Sheet - Benzoic acid MSDS. ScienceLab.com. [Online]. Available: [Link]

-

Benzoic acid, 3-chloro-, methyl ester. NIST WebBook. [Online]. Available: [Link]

-

3-Chloro-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid. Dana Bioscience. [Online]. Available: [Link]

- CN105384620A - 3-chloro methyl benzoic acid synthetic method.Google Patents. [Online].

-

Spectroscopy Data for Undergraduate Teaching. ERIC. [Online]. Available: [Link]

-

Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC - PubMed Central. [Online]. Available: [Link]

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central. [Online]. Available: [Link]

-

Preparation of 3-methoxybenzoic acid. Sciencemadness.org. [Online]. Available: [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Online]. Available: [Link]

Sources

- 2. benchchem.com [benchchem.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. 153203-57-7|this compound|BLD Pharm [bldpharm.com]

- 5. aablocks.com [aablocks.com]

- 6. This compound - C9H7ClO4 | CSSB00010195934 [chem-space.com]

- 7. This compound CAS#: 153203-57-7 [chemicalbook.com]

- 8. chairwale.com [chairwale.com]

- 9. fishersci.com [fishersci.com]

- 10. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. files.eric.ed.gov [files.eric.ed.gov]

- 15. This compound(153203-57-7) 1H NMR spectrum [chemicalbook.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. aksci.com [aksci.com]

- 19. home.miracosta.edu [home.miracosta.edu]

An In-depth Technical Guide to 3-Chloro-5-(methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern medicinal chemistry, 3-Chloro-5-(methoxycarbonyl)benzoic acid presents a unique structural motif that has found application in the synthesis of a variety of complex organic molecules. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and spectral characteristics. By elucidating the causality behind its reactivity and providing validated protocols, this document aims to serve as an authoritative resource for leveraging this versatile compound in novel synthetic endeavors.

Chemical Identity and Molecular Structure

The formal IUPAC name for this compound is This compound . It is also commonly known by its synonym, 5-Chloroisophthalic acid monomethyl ester .

The molecular structure consists of a benzene ring substituted at positions 1, 3, and 5. A carboxylic acid group is located at position 1, a chlorine atom at position 3, and a methoxycarbonyl group (a methyl ester) at position 5. This trifunctional substitution pattern imparts a distinct reactivity profile, making it a valuable intermediate in multi-step syntheses.

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties is paramount for its effective use in synthesis, including solvent selection, reaction temperature, and purification methods.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 153203-57-7 | [1] |

| Molecular Formula | C₉H₇ClO₄ | [1] |

| Molecular Weight | 214.60 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane. | Inferred from general properties |

Spectroscopic Data

The predicted ¹H and ¹³C NMR spectra are key to confirming the substitution pattern of the aromatic ring.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region corresponding to the methyl ester.

-

Aromatic Protons: The three protons on the benzene ring will appear as multiplets or singlets in the range of 7.5-8.5 ppm. The precise chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chloro, carboxylic acid, and methoxycarbonyl groups.

-

Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet, typically around 3.9 ppm.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide evidence for all nine carbon atoms in the molecule.

-

Carbonyl Carbons: The two carbonyl carbons (from the carboxylic acid and the ester) are expected to resonate in the downfield region, typically between 165 and 175 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will appear in the range of 120-140 ppm. The carbon atoms directly attached to the electron-withdrawing substituents will be the most deshielded.

-

Methyl Carbon: The carbon of the methyl ester group will appear in the aliphatic region, typically around 52 ppm.

For reference, the ¹H NMR spectrum of the closely related 3-chlorobenzoic acid in DMSO-d₆ shows multiplets around 7.55-7.93 ppm and a broad singlet for the carboxylic acid proton at approximately 13.34 ppm. The ¹³C NMR spectrum of 3-chlorobenzoic acid in the same solvent displays signals at 128.37, 129.30, 131.30, 133.15, 133.37, 133.82, and 166.54 ppm[3].

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer[4].

-

C=O Stretch (Carbonyls): Two distinct C=O stretching absorptions are anticipated. The carboxylic acid carbonyl will typically appear around 1700-1725 cm⁻¹, while the ester carbonyl will be at a slightly higher frequency, around 1720-1740 cm⁻¹.

-

C-O Stretch: Absorptions corresponding to the C-O stretching of the carboxylic acid and ester groups will be present in the 1200-1300 cm⁻¹ region.

-

C-Cl Stretch: A weaker absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretch.

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z 214, with a characteristic M+2 isotope peak for the presence of a chlorine atom (approximately one-third the intensity of the M+ peak).

-

Key Fragmentation: Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group (-COOH, 45 Da) and the methoxy group (-OCH₃, 31 Da).

Synthesis and Reaction Pathways

This compound is typically synthesized from commercially available starting materials. A common and logical synthetic route involves the selective monoesterification of 5-chloroisophthalic acid.

Experimental Protocol: Synthesis from 5-Chloroisophthalic Acid

This protocol describes a reliable method for the synthesis of this compound. The underlying principle is the acid-catalyzed esterification of one of the two carboxylic acid groups of 5-chloroisophthalic acid.

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloroisophthalic acid (1 equivalent).

-

Solvent and Catalyst: Add an excess of methanol to act as both the solvent and the reactant. A common ratio is 10-20 mL of methanol per gram of the starting diacid. Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of diacid).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the formation of the monoester and diester products.

-

Workup: After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining sulfuric acid and methanol. To separate the desired monoester from the unreacted diacid, perform an extraction with a mild base such as a saturated aqueous solution of sodium bicarbonate. The diacid and the desired monoacid will be extracted into the aqueous layer, leaving the diester in the organic layer.

-

Isolation: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The desired this compound will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The purity of the product can be assessed by melting point determination and spectroscopic methods. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Applications in Drug Development and Medicinal Chemistry

The trifunctional nature of this compound makes it a versatile intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The carboxylic acid and ester functionalities provide orthogonal handles for subsequent chemical transformations, such as amide bond formation or reduction.

While specific, publicly disclosed drug synthesis pathways explicitly starting from this compound are not widely documented, its structural motifs are present in various developmental and approved drugs. For instance, substituted benzoic acids are core components of numerous pharmaceuticals, and this particular building block offers a pre-defined substitution pattern that can streamline synthetic routes.

Potential Synthetic Transformations:

Caption: Potential synthetic applications of the title compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the available safety data for structurally similar compounds such as 3-chlorobenzoic acid, the following guidelines are recommended[5][6]:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Rinse mouth with water and seek medical attention.

-

For detailed safety information, it is always recommended to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly within the realm of drug discovery and development. Its well-defined structure and multiple functional groups offer a range of possibilities for the construction of complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and handling, empowering researchers to confidently incorporate this compound into their synthetic strategies.

References

- Angewandte Chemie Intern

- Angewandte Chemie Intern

- Chemical Communic

- Fisher Scientific. (2025).

- Green Chemistry. (2018). 20, 3038.

- National Institute of Standards and Technology. (2014).

- Tetrahedron Letters. (2011). 52, 1924.

- Angewandte Chemie Intern

- Sigma-Aldrich. (2023).

-

PubChem. (n.d.). 3-(Methoxycarbonyl)benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-chloro-. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-chloro-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound CAS#: 153203-57-7 [chemicalbook.com]

- 3. 3-Chlorobenzoic acid(535-80-8) 1H NMR spectrum [chemicalbook.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. fishersci.com [fishersci.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

A Technical Guide to the Solubility of 3-Chloro-5-(methoxycarbonyl)benzoic Acid in Organic Solvents

This guide offers a comprehensive exploration into the solubility of 3-Chloro-5-(methoxycarbonyl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to provide a foundational understanding of the principles governing solubility and the practical methodologies for its determination. In the absence of extensive published quantitative data for this specific molecule, this guide emphasizes the predictive principles and experimental workflows necessary for its characterization.

Physicochemical Profile of this compound

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzene ring with a carboxylic acid group, a chloro group, and a methoxycarbonyl (ester) group, dictates its solubility behavior.

| Property | Predicted/Inferred Value/Characteristic | Source/Justification |

| CAS Number | 153203-57-7 | [1][2] |

| Molecular Formula | C₉H₇ClO₄ | Inferred from name |

| Appearance | Likely a solid at room temperature | Typical for benzoic acid derivatives[3] |

| Polarity | Moderately polar | Presence of polar -COOH, -Cl, and -COOCH₃ groups. |

| Hydrogen Bonding | Capable of acting as a hydrogen bond donor (-COOH) and acceptor (-COOH, C=O of ester, -Cl) | General chemical principles |

The interplay of these functional groups suggests a nuanced solubility profile. The carboxylic acid group can engage in hydrogen bonding and acid-base reactions, while the chloro and methoxycarbonyl groups contribute to the molecule's polarity and potential for dipole-dipole interactions. The aromatic ring provides a nonpolar surface area.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4][5] For this compound, several factors are at play:

-

Polarity Matching : The molecule possesses both polar (carboxylic acid, ester, chloro) and nonpolar (benzene ring) regions. Therefore, it is expected to have greater solubility in solvents of intermediate to high polarity that can interact with its functional groups.

-

Hydrogen Bonding : Solvents that can act as hydrogen bond donors or acceptors will likely be effective at solvating the molecule, particularly at the carboxylic acid and ester moieties.[4] Alcohols and other protic solvents fall into this category.

-

Acid-Base Chemistry : As a carboxylic acid, its solubility can be dramatically increased in basic organic solvents or aqueous basic solutions through deprotonation to form a more soluble salt.[6]

-

Crystal Lattice Energy : The energy required to break the crystal lattice of the solid solute must be overcome by the energy released upon solvation. A higher melting point can sometimes indicate a more stable crystal lattice and potentially lower solubility.

The following diagram illustrates the key factors influencing the solubility of a solid compound.

Caption: Key factors influencing the solubility of a solid compound.

Experimental Determination of Equilibrium Solubility

A reliable method for determining the solubility of this compound is the equilibrium (or shake-flask) method. This technique involves saturating a solvent with the solute and then quantifying the amount dissolved.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, heptane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Protocol

-

Preparation : Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

Solvent Addition : Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration : Tightly cap the vials and place them in a constant temperature shaker. Allow the mixtures to equilibrate for a set period (e.g., 24-72 hours). The temperature should be precisely controlled as solubility is temperature-dependent.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sampling : Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution : Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibration range of the analytical method.

-

Quantification : Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved solute.

-

Calculation : Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

The following diagram outlines the experimental workflow for determining solubility via the shake-flask method.

Caption: Experimental workflow for shake-flask solubility determination.

Analytical Quantification by HPLC

A reversed-phase HPLC method is suitable for quantifying aromatic carboxylic acids.[7][8]

-

Column : A C18 column is a common choice.

-

Mobile Phase : A mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol. The acidic pH ensures the carboxylic acid is in its neutral, protonated form for better retention.

-

Detection : UV detection at a wavelength where the aromatic ring shows significant absorbance (e.g., around 254 nm).

-

Calibration : A calibration curve must be prepared using standard solutions of this compound of known concentrations.

Predicted Solubility in Common Organic Solvents

While experimental data is essential, a qualitative prediction can be made based on the principles of intermolecular forces.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid and ester groups.[4] |

| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, THF | Moderate to High | Can act as hydrogen bond acceptors and engage in dipole-dipole interactions. |

| Nonpolar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking, but it is less effective at solvating the polar functional groups. |

| Nonpolar Aliphatic | Heptane, Hexane | Very Low | Lacks the ability to form strong interactions with the polar functional groups of the solute.[4] |

Conclusion

References

- CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids.

- CHEM 227L. (n.d.).

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.

- Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Guidechem. (n.d.). 3-CHLORO-5-METHOXY-BENZOIC ACID 82477-67-6 wiki.

- Azzouz, A. S. P., & Al-Niemi, M. M. H. (2008). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. JJ.Edu.& Sci., 21(1).

- Rase, H. F. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research, 30(11), 2491–2502.

- Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4839.

- Chem-Impex. (n.d.). 3-Chloro-5-methoxy-benzoic acid.

- Thermo Fisher Scientific. (n.d.). 3-Chloro-5-methoxybenzoic acid, 98%.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column.

- BLD Pharm. (n.d.). 153203-57-7|this compound.

- Chemsrc. (2025, August 26). 3-Chloro-5-methoxybenzoic acid | CAS#:82477-67-6.

- El-Hady, D. A., & Al-Suhaimi, E. A. (2011). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.

- Grebennikova, O. O., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 26(21), 6678.

- Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?

- Wikipedia. (n.d.). 3-Chlorobenzoic acid.

- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary, Ternary and Quaternary Systems.

- Chemsigma. (n.d.). This compound [153203-57-7].

- Benchchem. (n.d.). The Solubility of 3-Chloro-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide.

Sources

- 1. 153203-57-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [153203-57-7] | Chemsigma [chemsigma.com]

- 3. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. helixchrom.com [helixchrom.com]

- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Melting point of 3-Chloro-5-(methoxycarbonyl)benzoic acid

An In-depth Technical Guide on the Melting Point of 3-Chloro-5-(methoxycarbonyl)benzoic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive examination of the melting point of this compound, a key parameter for its identification, purity assessment, and quality control in research and drug development settings. We will move beyond a simple statement of the value to explore the underlying principles, detailed experimental methodologies, and data interpretation, equipping the practicing scientist with the necessary expertise for accurate and reliable characterization.

Compound Profile: this compound

-

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₇ClO₄

-

Molecular Weight: 214.60 g/mol

-

CAS Number: 53650-73-6

-

This compound is a substituted benzoic acid derivative. Its structure, featuring a carboxylic acid group, a methyl ester, and a chlorine atom on the aromatic ring, dictates its physicochemical properties, including its crystalline lattice structure and, consequently, its melting point. It serves as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The Scientific Significance of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the disordered liquid state. This is not merely a physical constant but a critical indicator of a substance's identity and purity.

-

Identity Confirmation: A sharp, well-defined melting point that matches a reference value serves as a preliminary confirmation of a substance's identity.

-

Purity Assessment: The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a fundamental tool for purity evaluation. A narrow melting range (typically < 2 °C) is indicative of a high degree of purity.

Reported Melting Point Data

A review of data from various chemical suppliers provides a consensus range for the melting point of this compound. This variation is expected and can be attributed to minor differences in residual solvents, synthetic byproducts, or the analytical method used.

| Source | Reported Melting Point (°C) |

| BLDpharm | 168 - 172 °C |

| Selleck Chemicals | 170 - 172 °C |

| AHH Chemical Co., Ltd | 170 - 172 °C |

| Combi-Blocks | 171 - 173 °C |

Based on this data, a highly pure sample of this compound is expected to melt consistently within the 170-173 °C range.

Experimental Determination of Melting Point

Accurate determination requires meticulous technique. Two primary methods are employed in modern laboratories: the capillary method and Differential Scanning Calorimetry (DSC).

Methodology I: Digital Capillary Melting Point Apparatus

This is the most common and accessible method. It relies on visually observing the sample as it is heated.

Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry and homogenous. If necessary, gently crush the crystals into a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to collect a small amount of sample.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm for optimal heat transfer.

-

-

Instrument Setup:

-

Set the starting temperature to approximately 10-15 °C below the expected melting point (e.g., 155 °C).

-

Set the heating rate (ramp rate) to 1-2 °C per minute. A slow ramp rate is critical for allowing the system to maintain thermal equilibrium, ensuring an accurate reading.

-

-

Measurement:

-

Insert the capillary tube into the heating block.

-

Initiate the heating program.

-

Observe the sample through the magnified viewing port.

-

Record T₁: The temperature at which the first drop of liquid appears.

-

Record T₂: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂.

Workflow for Capillary Melting Point Determination

Caption: Workflow for determining melting point using a capillary apparatus.

Methodology II: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that provides more quantitative data than the capillary method. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Protocol:

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the powdered sample into a DSC pan (typically aluminum).

-

Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Equilibrate the cell at a starting temperature well below the melting point (e.g., 30 °C).

-

Program the instrument to heat at a constant rate, typically 5-10 °C/min, under an inert nitrogen atmosphere.

-

-

Data Analysis:

-

The instrument software will generate a thermogram plotting heat flow against temperature.

-

The melting event will appear as an endothermic peak.

-

The onset temperature of this peak is typically reported as the melting point, as it represents the beginning of the thermal transition and is less affected by heating rate. The peak temperature can also be reported.

-

Conceptual DSC Thermogram for a Pure Substance

Caption: A typical DSC curve showing the endothermic melting event.

Interpreting the Results: Purity and Polymorphism

-

Sharp Melting Range (e.g., 171.5 - 172.5 °C): This is characteristic of a highly pure substance with a well-formed crystal lattice.

-

Broad Melting Range (e.g., 165 - 170 °C): This strongly suggests the presence of impurities. Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to begin melting. As the sample melts, the concentration of the impurity in the remaining solid decreases, causing the melting temperature to rise gradually, resulting in a wider range.

The Purity-Melting Point Relationship

Caption: The effect of impurities on crystal lattice and melting point.

-

Polymorphism: It is crucial to consider the possibility of polymorphs—different crystalline forms of the same molecule. Polymorphs can have distinct melting points. If an unexpectedly different but sharp melting point is observed, it may indicate the presence of a different, and perhaps novel, polymorphic form. This is of paramount importance in drug development, as different polymorphs can have different solubilities and bioavailabilities.

Conclusion

The melting point of this compound is a fundamental property, with high-purity samples consistently melting in the 170-173 °C range. Accurate determination via capillary or DSC methods is essential for confirming its identity and assessing its purity. A deviation from this range, particularly a depression and broadening, serves as a reliable indicator of impurities. For the research and drug development professional, a rigorous and well-understood approach to melting point analysis is not just a procedural step but a cornerstone of quality assessment and material characterization.

References

-

AHH Chemical Co., Ltd. This compound, 97%. [Link]

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(methoxycarbonyl)benzoic acid

This guide provides a comprehensive overview of synthetic strategies for obtaining 3-Chloro-5-(methoxycarbonyl)benzoic acid, a valuable building block for researchers, scientists, and professionals in drug development. The document delves into various synthetic pathways, offering detailed protocols, mechanistic insights, and a comparative analysis of the starting materials.

Introduction

This compound is a key intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring both a carboxylic acid and a methyl ester group on a chlorinated benzene ring, allows for diverse chemical modifications. This guide explores several viable synthetic routes, providing the necessary technical details for laboratory-scale preparation.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from several different starting materials. The choice of a particular route often depends on the availability and cost of the precursors, as well as the desired scale of the synthesis and the laboratory equipment at hand. This guide will focus on four primary synthetic pathways, each starting from a different commercially available compound.

Strategy 1: Synthesis from 3-Chloro-5-methylbenzoic acid

This is one of the most direct routes, involving two main steps: esterification of the carboxylic acid and subsequent oxidation of the methyl group.

Step 1: Fischer Esterification of 3-Chloro-5-methylbenzoic acid

The first step is the conversion of the carboxylic acid to its methyl ester. The Fischer esterification is a classic and efficient method for this transformation, utilizing an excess of methanol in the presence of a strong acid catalyst.[1]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-5-methylbenzoic acid (1 equivalent) in anhydrous methanol (10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-chloro-5-methylbenzoate.[2]

Step 2: Oxidation of the Methyl Group

The second step involves the selective oxidation of the benzylic methyl group to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this transformation.[1] The reaction needs to be carefully controlled to avoid over-oxidation or reaction with other parts of the molecule.

Experimental Protocol:

-

Suspend methyl 3-chloro-5-methylbenzoate (1 equivalent) in an aqueous solution of potassium permanganate (2-3 equivalents).

-

Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with hydrochloric acid to precipitate the desired product, this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water may be necessary for further purification.

Caption: Workflow for the synthesis from 3-Chloro-5-methylbenzoic acid.

Strategy 2: Synthesis from 3,5-Dimethylbenzoic Acid

This approach involves the selective chlorination and oxidation of one of the two methyl groups. The order of these steps is crucial for achieving the desired product.

Step 1: Selective Monochlorination

Direct chlorination of 3,5-dimethylbenzoic acid can lead to a mixture of products. A more controlled approach involves a Sandmeyer reaction on an amino-substituted precursor.[3]

Alternative Step 1a: Nitration, Reduction, and Sandmeyer Reaction

-

Nitration: 3,5-Dimethylbenzoic acid is nitrated to introduce a nitro group, which can then be reduced to an amino group.

-

Reduction: The nitro group is reduced to an amine using standard methods, such as catalytic hydrogenation or reduction with metals in acidic media.

-

Sandmeyer Reaction: The resulting amino group is converted to a diazonium salt and then displaced by a chloride ion using a copper(I) chloride catalyst. This introduces the chloro group at the desired position.[4]

Step 2: Selective Oxidation

With 3-chloro-5-methylbenzoic acid in hand, the synthesis proceeds with the selective oxidation of the remaining methyl group as described in Strategy 1, Step 2.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Kinetic studies of the oxidation of aromatic compounds by potassium permanganate. Part II. Substituted toluenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chloro-5-(methoxycarbonyl)benzoic Acid for Advanced Research and Pharmaceutical Development

This guide provides a comprehensive technical overview of 3-Chloro-5-(methoxycarbonyl)benzoic acid, a key chemical intermediate for researchers, medicinal chemists, and professionals in the pharmaceutical industry. This document delves into its commercial availability, synthetic pathways, safety protocols, and its role as a versatile building block in the development of novel therapeutics.

Introduction: The Strategic Importance of Substituted Benzoic Acids in Drug Discovery

Substituted benzoic acid scaffolds are of paramount importance in medicinal chemistry. Their rigid aromatic core, coupled with the versatile reactivity of the carboxylic acid and the electronic modulation provided by various substituents, makes them ideal starting points for the synthesis of complex, biologically active molecules.[1] this compound (CAS No. 153203-57-7) is a prime example of such a strategic intermediate. Its unique substitution pattern—a chlorine atom, a methoxycarbonyl group, and a carboxylic acid on the benzene ring—offers multiple reaction sites for derivatization, enabling the exploration of diverse chemical spaces in the quest for new drug candidates. This guide aims to provide a detailed understanding of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically offered in various purities, with research-grade material generally exceeding 95%.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Amerigo Scientific | >95% | Inquire |

| Sigma-Aldrich | Not specified | Inquire |

| BLD Pharm | Inquire | Inquire |

| AA Blocks | 97% | 100mg, 250mg, 1g |

| Arctom | 97% | 100mg |

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a chemical intermediate is crucial for its effective use in synthesis and for the accurate interpretation of analytical data.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 153203-57-7 |

| Molecular Formula | C₉H₇ClO₄ |

| Molecular Weight | 214.60 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported |

| Solubility | Soluble in many organic solvents such as methanol, ethyl acetate, and dichloromethane. |

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display a characteristic splitting pattern reflecting the 1,3,5-substitution of the benzene ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretches of the carboxylic acid and the ester (typically in the region of 1680-1730 cm⁻¹), and C-Cl stretching vibrations.[4][5]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information. The mass spectrum of the related 3-chlorobenzoic acid is available in the NIST WebBook.[3]

Synthesis of this compound: A Plausible Synthetic Workflow

Below is a detailed, hypothetical, yet scientifically grounded, experimental protocol.

Step 1: Synthesis of Methyl 3,5-dichlorobenzoate

This step involves the esterification of 3,5-dichlorobenzoic acid. Fischer esterification is a classic and reliable method for this transformation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichlorobenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-